3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4S/c1-11-13(16)6-3-7-14(11)22(19,20)17-10-15(2,18)9-12-5-4-8-21-12/h3-8,17-18H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTXHOUAERBIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C)(CC2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a sulfonamide structure with a furan moiety, which is critical for its biological activity. The molecular formula is with a molecular weight of approximately 329.8 g/mol. The presence of the furan ring and sulfonamide group suggests potential interactions with biological targets.
Antimicrobial Properties
Research has indicated that compounds with sulfonamide groups often exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacteria and fungi. The proposed mechanisms include:
- Disruption of Cell Membranes : The compound may interfere with the integrity of microbial cell membranes.
- Inhibition of Metabolic Pathways : It could inhibit essential metabolic pathways, leading to cell death.
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. Key findings include:
- Tubulin Binding : It binds to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest.
- Induction of Apoptosis : By inducing oxidative stress, it may activate pro-apoptotic factors, promoting cancer cell death.
The biological activity is thought to be mediated through several mechanisms:
- Protein Interaction : The sulfonamide group can interact with specific proteins involved in cellular signaling.
- Oxidative Stress Induction : The compound may induce oxidative stress within cells, leading to apoptosis.
- Cell Cycle Arrest : By binding to tubulin, it disrupts normal cell division processes.
Case Studies and Experimental Data
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
Future Directions
Further research is necessary to fully elucidate the pharmacokinetics and pharmacodynamics of this compound. Key areas for future investigation include:
- In Vivo Efficacy : Evaluating therapeutic potential in animal models.
- Toxicology Studies : Assessing safety profiles and side effects associated with long-term use.
- Structure–Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.
Comparison with Similar Compounds
Key Structural Analogues
Structural and Functional Insights
Side Chain Modifications :
- The 3-(furan-2-yl)-2-hydroxy-2-methylpropyl side chain in the target compound introduces a rigid heterocyclic (furan) moiety and a tertiary alcohol. This contrasts with analogs featuring shorter chains (e.g., 2-hydroxypropyl in ) or additional heterocycles (e.g., thiophene in ). Thiophene-containing analogs may exhibit improved lipophilicity, affecting membrane permeability .
Metabolic Stability: The 2-hydroxy-2-methylpropyl group is metabolically susceptible to oxidation or conjugation, as seen in intermediates like 3-(2-hydroxy-2-methylpropyl) benzene-1,2-diol during carbofuran degradation .
This highlights the importance of solid-state characterization for optimizing pharmacokinetics.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide?
Methodological Answer: The synthesis typically involves sequential reactions:
- Sulfonamide formation: React 3-chloro-2-methylbenzenesulfonyl chloride with a hydroxylamine derivative (e.g., 3-(furan-2-yl)-2-hydroxy-2-methylpropan-1-amine) under basic conditions (e.g., NaHCO₃) in anhydrous THF or DCM .
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1).
- Key Considerations: Control reaction temperature (0–5°C during sulfonylation) to minimize side products like N-alkylated impurities.
Q. How can the compound’s solubility and stability be optimized for in vitro assays?
Methodological Answer:
- Solvent screening: Test polar aprotic solvents (DMSO, DMF) for solubility. For aqueous buffers, use co-solvents (≤5% DMSO in PBS) to avoid precipitation .
- Stability assessment: Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring (C18 column, mobile phase: acetonitrile/water 60:40). Adjust pH to 6.5–7.5 to prevent hydrolysis of the sulfonamide group.
Q. How to resolve contradictions in reported bioactivity data for this compound against bacterial targets?
Methodological Answer: Contradictions may arise from assay conditions or target specificity. Follow these steps:
- Dose-response validation: Replicate assays using standardized bacterial strains (e.g., E. coli ATCC 25922) and broth microdilution (CLSI guidelines). Compare IC₅₀ values with literature .
- Mechanistic studies: Perform enzyme inhibition assays (e.g., against dihydropteroate synthase) to confirm target engagement. Use fluorescence-based assays (NADH depletion monitored at 340 nm) for kinetic analysis .
- Structural analogs: Synthesize derivatives (e.g., replacing furan with thiophene) to assess pharmacophore requirements .
Q. What strategies are effective for analyzing unexpected by-products during synthesis?
Methodological Answer:
- LC-MS profiling: Use high-resolution LC-MS (Q-TOF) to identify by-products (e.g., dimerization at the hydroxypropyl group). Compare fragmentation patterns with predicted structures .
- Reaction optimization: Introduce protective groups (e.g., TBS for the hydroxyl group) during sulfonamide formation to prevent side reactions .
- Computational modeling: Perform DFT calculations (B3LYP/6-31G*) to predict reactivity hotspots, such as the furan ring’s susceptibility to electrophilic substitution .
Q. How to design a crystallographic study to elucidate the compound’s 3D conformation?
Methodological Answer:
- Crystal growth: Use vapor diffusion (methanol/water 1:1) at 4°C. Optimize saturation by adjusting solute concentration (5–10 mg/mL) .
- Data collection: Perform X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Resolve hydrogen bonding using SHELXL for refinement.
- Key metrics: Analyze torsion angles (e.g., C-S-N-C) to confirm sulfonamide planarity and furan ring orientation. Compare with similar structures in the Cambridge Structural Database (CSD) .
Q. What computational approaches are suitable for predicting metabolic pathways?
Methodological Answer:
- In silico tools: Use MetaSite (Molecular Discovery) to predict Phase I/II metabolism. Focus on CYP3A4-mediated oxidation of the furan ring and sulfonamide hydrolysis .
- MD simulations: Run 100-ns simulations (AMBER force field) to assess binding stability with metabolic enzymes like UDP-glucuronosyltransferases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
